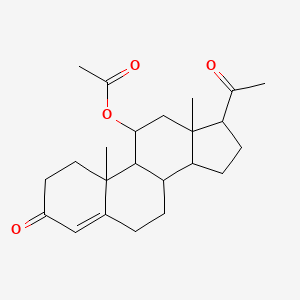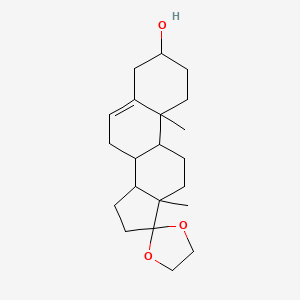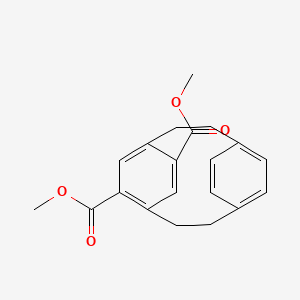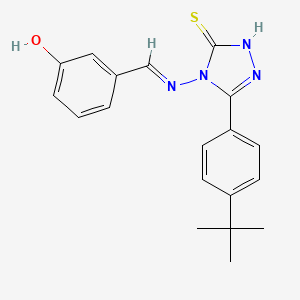
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is a Schiff base compound, characterized by the presence of an imine group (–CH=N–). Schiff bases are widely studied due to their diverse applications in various fields such as nonlinear optics, photochromism, antimicrobial activity, and anion sensing . This compound is typically formed by the condensation of suitable amines and aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves the condensation of 2,3-dimethoxybenzaldehyde with 4-phenyl-1-piperazinamine. The reaction is typically carried out in a solvent such as methanol at room temperature . The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from methanol .
Industrial Production Methods
On an industrial scale, the production of Schiff bases like this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N’-(2,3-Dimethoxybenzylidene)nonanehydrazide
- N’-(2,3-Dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structure, which combines the properties of both the dimethoxybenzylidene and piperazinamine moieties. This unique combination imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(E)-1-(2,3-dimethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C19H23N3O2/c1-23-18-10-6-7-16(19(18)24-2)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Clave InChI |
VPMBYGIIPRZGRV-HMMYKYKNSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)

![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)

![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)



